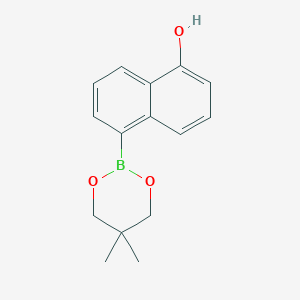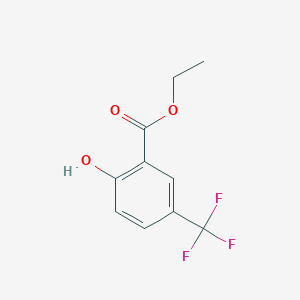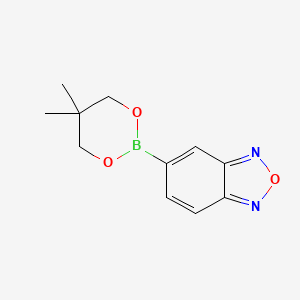
1-Methyl-3-octylimidazolium perfluorobutanesulfonate; 99%
Übersicht
Beschreibung
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is a type of ionic liquid. It is also known by several synonyms such as OMIM PFBS, C1C8Im PFBS, OMIM ONf, 1-Methyl-3-octylimidazolium nonafluorobutanesulfonate, and 1-Methyl-3-octylimidazolium nonaflate .
Molecular Structure Analysis
The molecular formula of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate is C16H23F9N2O3S . Its molecular weight is 494.42 . More detailed structural information or analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
1-Methyl-3-octylimidazolium perfluorobutanesulfonate has a melting point of 35 °C . Its viscosity is 171 cP at 40 °C . The conductivity of this substance is 0.46 mS/cm at 40 °C .Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties
1-Methyl-3-octylimidazolium perfluorobutanesulfonate, a type of imidazolium-based ionic liquid, has been studied for its thermodynamic properties. Research has focused on the temperature and pressure dependence of its density and derived properties like isothermal compressibility, isobaric expansivity, thermal pressure coefficient, and heat capacity. This makes it relevant in the study of physical chemistry and material science (Gardas et al., 2007).
Surface Tension and Nanosegregation
The compound's influence on surface tension and nanosegregation has been a subject of interest. Studies show that its surface tensions are considerably lower compared to non-fluorinated ionic liquids. This characteristic is pivotal in understanding the surface organization of these liquids, which has implications in various industrial applications (Luís et al., 2016).
Polymerization Processes
It has also been used as a solvent in polymerization processes, notably in the copper(I) mediated living radical polymerization of methyl methacrylate. This application highlights its potential in the field of polymer chemistry and materials engineering (Carmichael et al., 2000).
Viscosity and Electrical Conductivity
Research into the viscosity and electrical conductivity of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate under various temperature and pressure conditions has been conducted. This information is crucial for its use in applications like electrolytes in energy storage devices (Harris et al., 2006).
Nanostructured Domain Formation
The compound's role in the formation of nanostructured domains in ionic liquids has been studied, which is significant for understanding the mesoscale structure of these liquids. This knowledge is essential for developing new materials with tailored properties (Pereiro et al., 2013).
Sensor Development
It has applications in sensor technology as well, such as in the development of amplified sensors for electrochemical determinations, demonstrating its utility in analytical chemistry (Cheraghi et al., 2017).
Extraction and Separation Processes
The compound has been utilized in extractive distillation processes and in the study of vapor-liquid equilibrium, indicating its potential in chemical separation technologies (Shang et al., 2018).
Solubility and Miscibility
Studies on the solubility and miscibility of this ionic liquid in various solvents have been reported, which is essential for its application in processes like solvent extraction and chemical synthesis (Domańska, 2005).
Fuel Desulfurization
Its use in fuel desulfurization and denitrogenation processes has been explored, showing its potential in the energy sector, particularly in the purification of fossil fuels (Kędra-Królik et al., 2011).
Aggregation Behavior in Solutions
The aggregation behavior of ionic liquids containing 1-Methyl-3-octylimidazolium in aqueous solutions has been studied, providing insights into their applications in colloid and surface science (Singh & Kumar, 2007).
Safety and Hazards
This substance is not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It’s advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact with eyes, rinse continuously with water for several minutes . If ingested, do not induce vomiting and seek medical attention immediately .
Wirkmechanismus
Target of Action
It’s noted that this compound has applications in surface tension and also exhibits antibacterial properties .
Mode of Action
As an ionic liquid, it is known to interact with its targets in a unique way due to its special structure, which consists of a larger asymmetric organic cation and an organic or inorganic anion . This allows it to have high solubility in various organic and inorganic compounds .
Pharmacokinetics
It’s important to note that the compound is hard to degrade and can easily accumulate in the environment , which could potentially impact its bioavailability.
Result of Action
Studies have shown that similar ionic liquids can exhibit high toxicity to certain aquatic organisms, inhibiting their survivorship, body length, and reproduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate. For instance, it has been found that this compound is hard to degrade and can easily accumulate in the environment . This suggests that environmental persistence could potentially influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
1-Methyl-3-octylimidazolium perfluorobutanesulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to influence the activity of enzymes such as lipases and proteases, enhancing their catalytic efficiency. The interactions between 1-Methyl-3-octylimidazolium perfluorobutanesulfonate and these enzymes are primarily based on ionic and hydrophobic interactions, which stabilize the enzyme structure and improve substrate binding .
Cellular Effects
The effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can bind to the active sites of enzymes, either inhibiting or enhancing their activity depending on the specific enzyme and reaction conditions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable over time, with minimal degradation observed under standard laboratory conditions . Prolonged exposure to 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, with specific dosages required to elicit measurable changes in cellular and physiological responses. It is important to carefully control the dosage of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate in experimental settings to avoid potential toxic effects .
Metabolic Pathways
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes, leading to changes in energy production and utilization . Additionally, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can affect the levels of key metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .
Subcellular Localization
The subcellular localization of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while localization in the nucleus can influence gene expression and cell signaling .
Eigenschaften
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF9O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-12H,3-9H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPBMPPFOQUMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


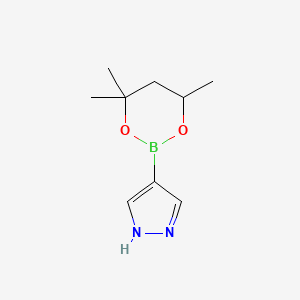

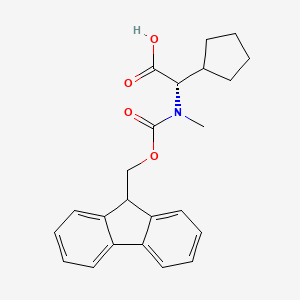
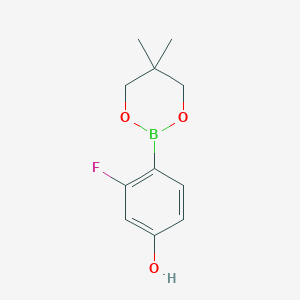
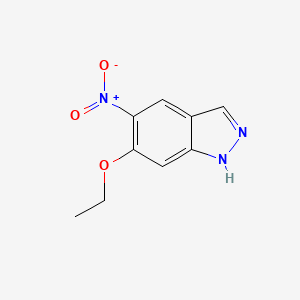
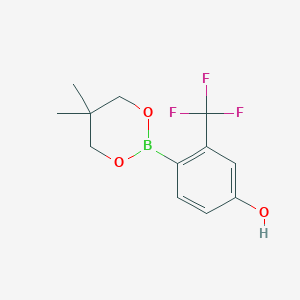
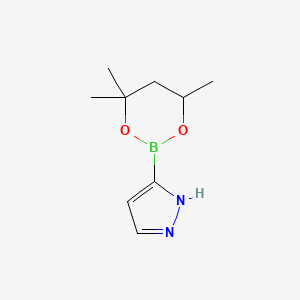

![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)
